molecular formula C5Cl3N3S B3224393 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine CAS No. 122970-50-7

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine

Cat. No.: B3224393
CAS No.: 122970-50-7
M. Wt: 240.5 g/mol
InChI Key: HIWGATGOXMCBBI-UHFFFAOYSA-N
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Description

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS 122970-50-7) is a versatile and privileged chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents due to the reactivity of its chlorine atoms, which allow for sequential functionalization to create diverse libraries of derivatives . The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine, enabling it to interact with a wide range of biological targets . This compound is particularly valuable in the synthesis of corticotropin-releasing factor receptor 1 (CRF 1 R) antagonists, which are investigated for the treatment of stress-related disorders, anxiety, and depression . Research also highlights the application of this scaffold in designing potent antagonists for adenosine receptors (A 1 and A 2A ), showing promise as potential antidepressants and for the treatment of Parkinson's disease . Furthermore, various substituted thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant in vitro anticancer activity, making them candidates for the development of new oncological therapeutics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with care, referring to the associated Safety Data Sheet for proper handling, storage (recommended in an inert atmosphere at -20°C), and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-trichloro-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGATGOXMCBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine

Retrosynthetic Analysis of the Thiazolo[4,5-d]pyrimidine (B1250722) Core and Halogenation

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials advancechemjournal.com. For the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine, the primary disconnection points are the chloro groups, which are typically installed in a final functional group interconversion step. This retrosynthetic step points to a precursor molecule, such as thiazolo[4,5-d]pyrimidine-2,5,7-trione or its tautomeric trihydroxy form.

Further disconnection of the fused heterocyclic core involves breaking the bonds of the pyrimidine (B1678525) ring. A logical approach is to cleave the N1-C7a and N3-C4 bonds, leading back to a key intermediate: a 4-amino-1,3-thiazole-5-carboxamide derivative mdpi.com. This thiazole (B1198619) precursor contains the necessary functionalities, an amino group and a carboxamide group, positioned to react with a one-carbon synthon to form the pyrimidine ring. Alternative disconnections can lead to a substituted pyrimidine that can be used to construct the thiazole ring. For instance, a 4,6-dichloro-5-aminopyrimidine can serve as a precursor, which reacts with isothiocyanates to form the fused thiazole ring in a single step researchgate.net.

Established Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, relies on established cyclization and halogenation reactions.

The construction of the thiazolo[4,5-d]pyrimidine scaffold is a critical phase of the synthesis. A common and effective method involves the cyclization of appropriately substituted thiazole precursors.

From Thiazole Precursors: A widely used method starts with 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides. These compounds can be cyclized by reacting with reagents like trifluoroacetic anhydride, which facilitates the formation of the pyrimidine ring to yield the desired thiazolo[4,5-d]pyrimidine core mdpi.com. The initial thiazole precursors themselves are often prepared via the Thorpe-Ziegler reaction, a method that is particularly effective for creating the thiazole structure but can have limitations regarding substituent diversity mdpi.comrsc.org.

From Pyrimidine Precursors: An alternative strategy begins with a substituted pyrimidine. For example, 2,4-diamino-6-hydroxypyrimidine can undergo thiocyanation to produce a 5-thiocyanato intermediate. This intermediate can then be cyclized using acetic anhydride to form the fused thiazole ring, yielding a diamino-hydroxythiazolo[4,5-d]pyrimidine derivative rsc.org.

Solid-phase synthesis has also been employed to construct libraries of thiazolo[4,5-d]pyrimidine derivatives, offering advantages in purification and scalability mdpi.comrsc.orgrsc.org.

Once the thiazolo[4,5-d]pyrimidine-2,5,7-trione (or its tautomer) core is assembled, the hydroxyl or oxo groups at positions 2, 5, and 7 must be converted to chloro groups. This transformation is a crucial step to produce the target molecule, this compound.

The most common and established method for this type of chlorination on heterocyclic systems is the use of a dehydrating chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently utilized mdpi.comnih.gov. The reaction involves heating the precursor compound under reflux with the POCl₃/PCl₅ mixture. After the reaction is complete, the mixture is carefully poured onto ice water, causing the product to precipitate, which can then be collected by filtration and purified mdpi.com. This robust method effectively replaces all three hydroxyl/oxo groups with chlorine atoms to furnish the final trichlorinated product.

Optimization of Synthetic Pathways: Yield, Purity, and Selectivity Considerations

Optimizing the synthesis of this compound focuses on maximizing reaction yields, ensuring high product purity, and controlling the selectivity of the reactions. Key parameters that are often adjusted include reaction time, temperature, solvent, and the choice of catalyst.

For the halogenation step, optimization involves controlling the reaction temperature and duration to prevent the formation of unwanted byproducts and ensure complete conversion to the trichloro derivative. The purification process post-halogenation, typically recrystallization, is vital for achieving high purity of the final compound mdpi.com. The choice of solvent for recrystallization is critical and is selected to effectively remove any remaining starting material or partially chlorinated intermediates.

Emerging and Green Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing thiazolopyrimidine derivatives. These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous reagents.

One-pot, multi-component reactions are a cornerstone of green synthesis. For instance, a highly efficient, one-pot, three-component synthesis of benzo ingentaconnect.comd-nb.infothiazolo[3,2-a]pyrimidines has been developed using a reusable heterogeneous catalyst (vanadia supported on fluorapatite) rsc.org. This reaction proceeds rapidly at room temperature in ethanol, a green solvent, and offers excellent yields without the need for chromatographic purification rsc.org. Another approach involves developing catalyst-free conditions, such as the synthesis of thiazolo[3,2-a]pyrimidin-3(5H)-ones via a condensation/cyclization sequence in acetone, which provides good yields and avoids the use of potentially toxic catalysts ijnc.ir. These strategies highlight a shift towards more environmentally benign synthetic protocols.

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods nih.gov. The application of microwave irradiation provides rapid, uniform heating to the reaction mixture, which can dramatically accelerate reaction rates.

Numerous studies on the synthesis of various thiazolopyrimidine derivatives have demonstrated the superiority of microwave-assisted techniques. Compared to traditional methods that may require several hours or even days of reflux, microwave-assisted reactions are often completed in a matter of minutes d-nb.infonih.gov. This drastic reduction in reaction time not only improves efficiency but also minimizes the potential for side reactions and decomposition of thermally sensitive compounds. Furthermore, microwave irradiation frequently leads to higher reaction yields. Reports indicate that yields can be increased by 17–23% compared to conventional conditions nih.gov. The combination of time reduction, yield improvement, and energy savings makes microwave-assisted synthesis a preferred green methodology for preparing thiazolopyrimidine scaffolds d-nb.infonih.govnih.gov.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time 24 hours (standing) 8 minutes d-nb.info
Yield 42–55% 69–88% d-nb.info
Yield Improvement - 17-23% increase nih.gov

| Conditions | Reflux / Standing at RT | Microwave Irradiation | d-nb.infonih.gov |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Thiazolo[4,5-d]pyrimidine-2,5,7-trione
4-Amino-1,3-thiazole-5-carboxamide
4,6-Dichloro-5-aminopyrimidine
2,4-Diamino-6-hydroxypyrimidine
5-Thiocyanato-2,4-diamino-6-hydroxypyrimidine
Diamino-hydroxythiazolo[4,5-d]pyrimidine
4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides
Benzo ingentaconnect.comd-nb.infothiazolo[3,2-a]pyrimidines

Solvent-Free Reaction Systems

Solvent-free reactions, or solid-state reactions, represent a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. These methods can lead to improved reaction rates, higher yields, and simplified work-up procedures, in addition to their obvious environmental benefits. Microwave irradiation is often employed in conjunction with solvent-free conditions to provide rapid and uniform heating, further accelerating chemical transformations.

While the direct solvent-free synthesis of this compound is not reported, the principles have been successfully applied to the synthesis of related heterocyclic systems. For instance, a solvent-free approach under microwave irradiation has been utilized for the synthesis of novel thiazole-substituted thiosemicarbazone analogues, demonstrating high yields in very short reaction times without the need for a catalyst. nih.gov Another example is the microwave-promoted, multi-component green synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions, which also showcases the efficiency of this approach. ias.ac.in

The chlorination of hydroxy-pyrimidines, a key step in the potential synthesis of chlorinated thiazolopyrimidines, has been achieved under solvent-free conditions. mdpi.com This procedure involves heating the substrate with an equimolar amount of phosphorus oxychloride (POCl₃) in a sealed reactor, offering economic, environmental, and safety advantages over traditional methods that use a large excess of the chlorinating agent. mdpi.com This suggests a plausible, though currently unreported, route for the chlorination of a suitable thiazolo[4,5-d]pyrimidine precursor under solvent-free conditions.

Reaction TypeSubstratesConditionsKey AdvantagesReference
Thiazole-substituted thiosemicarbazone synthesisThiosemicarbazide, 2-aryl-4-formylthiazole derivativesMicrowave irradiation, solvent-freeHigh yields, short reaction time (5 min), catalyst-free nih.gov
Thiadiazolo[3,2-a]pyrimidine synthesis5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, ethylacetoacetateMicrowave irradiation, solvent-freeGood yields (61-83%), environmentally friendly ias.ac.in
Chlorination of HydroxypyrimidinesHydroxy-pyrimidines, -pyridines, -pyrazinesEquimolar POCl₃, sealed reactor, high temperatureReduced waste, improved safety and economics mdpi.com

Biocatalytic Approaches in Thiazolopyrimidine Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach offers several advantages, including high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions (physiological pH and temperature), and reduced environmental impact. The application of biocatalysis in the synthesis of heterocycles is a growing field, though its use for complex, halogenated systems like this compound remains a prospective challenge. kcl.ac.ukresearchgate.net

Research in this area has demonstrated the potential of enzymes for constructing various heterocyclic rings under mild conditions. kcl.ac.uk For example, imine reductases have been used for the highly enantioselective reduction of 3-thiazolines, which are sulfur-containing heterocyclic imines related to the thiazole part of the target molecule. researchgate.net This highlights the potential for enzymatic transformations on the thiazole ring.

However, the biocatalytic synthesis of the entire thiazolo[4,5-d]pyrimidine scaffold, particularly a highly chlorinated derivative, is not yet established. The development of enzymes that can tolerate and act upon highly functionalized and potentially reactive substrates like chlorinated pyrimidines is a current area of research. Chemo-enzymatic approaches, which combine biocatalytic steps with traditional chemical synthesis, may offer a more immediate pathway for the greener synthesis of such complex molecules. kcl.ac.uk

Enzyme ClassTransformation TypeRelevance to Thiazolopyrimidine SynthesisReference
Imine Reductases (IREDs)Asymmetric reduction of C=N bondsPotential for stereoselective modifications of thiazoline or related imine-containing precursors. researchgate.net
Vanillyl Alcohol Oxidases (VAOs)One-pot synthesis of 2-aryl thiazolinesDemonstrates enzymatic synthesis of the thiazoline ring from aldehydes and aminothiols. researchgate.net
Hydrolases (e.g., Lipases)Formation of C-C and C-N bondsPotential for mediating condensation reactions in the construction of the heterocyclic core.
OxidoreductasesOxidation and reduction reactionsCould be used for functional group interconversions on the thiazolopyrimidine scaffold.

Continuous Flow Synthesis Techniques

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, precise control over reaction parameters, and ease of scalability.

While a specific continuous flow synthesis for this compound has not been reported, the synthesis of other heterocyclic compounds, including pyrimidines and fused imidazoles, has been successfully demonstrated using this technology. For example, the regioselective three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been shown to have improved selectivity and dramatically reduced reaction times under continuous flow conditions compared to batch reactions. vapourtec.com

The synthesis of chlorinated pyrimidines, a key structural component of the target molecule, has also been addressed in the context of industrial chemical processes that could be amenable to flow chemistry for safety and efficiency. google.com Given that the synthesis of related 5,7-dichloro- and 7-chloro-thiazolo[4,5-d]pyrimidine derivatives often involves the use of hazardous reagents like POCl₃, a continuous flow setup could offer a safer and more controlled environment for such chlorination steps. nih.govmdpi.com The ability to precisely control temperature and residence time in a flow reactor could potentially lead to higher yields and purities of the desired trichlorinated product.

Target Molecule/ClassReaction TypeFlow System DetailsKey AdvantagesReference
3-Aminoimidazo[1,2-α]pyrimidinesThree-component reactionLewis acid catalyst (e.g., zirconium chloride) in a methanol/dichloromethane solvent system.Improved regioselectivity, dramatically decreased reaction time. vapourtec.com
Marine Drugs (e.g., Aplysamine 6)Multi-step synthesisSequential microreactors with in-line purification.Fewer reaction steps, higher overall yields, ease of scalability. nih.gov
Active Pharmaceutical IngredientsVarious (e.g., carbamoylation, nitrosation)Fluorinated ethylene propylene (FEP) tubing reactors.Enables safe handling of hazardous intermediates, rapid production. mdpi.com

Chemical Reactivity and Transformation Studies of 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring Positions (C-2, C-5, C-7)

The thiazolo[4,5-d]pyrimidine (B1250722) core is an electron-deficient system, a characteristic that is further amplified by the presence of three electron-withdrawing chlorine atoms. This electronic nature makes the chlorinated carbon centers (C-2, C-5, and C-7) highly susceptible to attack by nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism. These reactions provide a powerful and flexible method for introducing diverse functional groups onto the heterocyclic core.

Reactivity Profiling with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols, Organometallics)

The chlorine substituents on the 2,5,7-trichlorothiazolo[4,5-d]pyrimidine scaffold can be displaced by a variety of nucleophiles. The reaction's success and conditions are dependent on the nucleophilicity of the attacking species and the specific position on the pyrimidine ring.

Amines: Nitrogen nucleophiles, including primary and secondary aliphatic and aromatic amines, are commonly used to functionalize chlorothiazolopyrimidines. These reactions are well-documented for related chloro-substituted fused pyrimidines and are often carried out under thermal conditions, sometimes with the addition of a base to neutralize the HCl generated during the reaction. For instance, studies on related 7-chloro-thiazolo[4,5-d]pyrimidines have shown successful substitution with various secondary amines to produce N,N-dialkylamino derivatives in excellent yields. nih.gov

Alcohols and Thiols: Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, can also displace the chlorine atoms. Generally, these nucleophiles require basic conditions to generate the more reactive anionic species. In competitive studies with analogous trichloro-s-triazine systems, the preferential order of reactivity for nucleophilic substitution was found to be alcohols, followed by thiols, and finally amines, often dictated by reaction conditions such as temperature. nih.gov

Organometallics: While less common for direct SNAr on this specific scaffold, strong carbon nucleophiles derived from organometallic reagents can potentially react, although palladium-catalyzed cross-coupling reactions are typically the preferred method for forming carbon-carbon bonds.

The general reactivity trend for SNAr reactions is influenced by the nucleophile's strength and the reaction temperature. For analogous multi-chlorinated systems like 2,4,6-trichloro-1,3,5-triazine, substitutions can be controlled by temperature, with the first substitution occurring at low temperatures (0–5 °C), the second at room temperature, and the third requiring heating. researchgate.net

Regioselectivity and Chemoselectivity in Multi-Chlorinated Systems

In a molecule with multiple reactive sites like this compound, controlling the regioselectivity of the substitution is paramount. The inherent electronic properties of the thiazolo[4,5-d]pyrimidine ring system dictate that the chlorine atoms at positions C-5 and C-7 are generally more reactive towards nucleophilic attack than the chlorine at C-2. This is analogous to other fused pyrimidine systems, such as quinazolines, where the C-4 position (equivalent to C-7 in the thiazolo[4,5-d]pyrimidine system) is consistently the most reactive site for SNAr. mdpi.com

The order of reactivity is typically C-7 > C-5 > C-2. This selectivity allows for a controlled, stepwise functionalization of the molecule. For example, a mild nucleophile under controlled conditions will preferentially substitute the chlorine at the C-7 position. The introduction of an electron-donating group at C-7 can then modulate the reactivity of the remaining chlorine atoms at C-5 and C-2, influencing the outcome of subsequent reactions. Studies on 2,4-dichloropyrimidines have shown that the regioselectivity can be highly sensitive to other substituents on the ring; an electron-donating group can sometimes favor substitution at the C-2 position over the C-4 (C-7) position. wuxiapptec.com

Chemoselectivity can be observed when a nucleophile has multiple reactive functional groups or when a mixture of nucleophiles is used. The "hard and soft acids and bases" (HSAB) principle can play a role, as can steric hindrance from both the incoming nucleophile and the substituents already on the heterocyclic core.

Sequential and Stepwise Nucleophilic Substitutions

The differential reactivity of the three chlorine atoms enables a strategy of sequential or stepwise substitution, which is a cornerstone for building molecular complexity and creating libraries of diverse compounds from a single scaffold. researchgate.netnih.gov By carefully choosing the nucleophile and controlling the reaction conditions (e.g., temperature, stoichiometry), one can replace the chlorine atoms one by one in a predictable order.

A common synthetic route involves the initial substitution at the most reactive C-7 position. The resulting 7-substituted-2,5-dichlorothiazolo[4,5-d]pyrimidine can then be subjected to a second nucleophilic substitution. This second reaction, often requiring more forcing conditions (e.g., higher temperature), typically occurs at the C-5 position. Finally, the least reactive chlorine at C-2 can be replaced, which may require even harsher conditions or a different synthetic strategy, such as a cross-coupling reaction. This stepwise approach allows for the introduction of up to three different functional groups onto the thiazolo[4,5-d]pyrimidine core. researchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Chloro-Thiazolopyrimidines

Starting MaterialNucleophilePosition of SubstitutionConditionsProduct
5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) derivativeAqueous Ammonia (B1221849)C-7Standard Conditions7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative
7-chloro-5-methylthiazolo[4,5-d]pyrimidine derivativeSecondary AminesC-7DMF, 50°C or EtOH, reflux7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine derivative

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocycles, including this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to derivatives that are difficult to synthesize via traditional SNAr reactions. researchgate.net

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The chlorine atoms on the this compound scaffold are suitable electrophilic partners for this transformation.

This reaction has been successfully applied to related chloro-thiazolopyrimidine systems. For example, the chlorine atom at the C-5 position of a 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate has been effectively replaced with various aryl and heteroaryl groups by Suzuki coupling. This demonstrates that even after an initial SNAr reaction at C-7, the remaining chlorine at C-5 is still reactive enough to participate in palladium-catalyzed coupling. Common conditions for such reactions involve a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate in a mixed solvent system like DME/water.

Table 2: Example of Suzuki-Miyaura Coupling on a Thiazolopyrimidine Core

SubstrateCoupling PartnerCatalystBaseSolventProduct
7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivativeAryl/Heteroaryl Boronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O7-amino-5-(aryl/heteroaryl)-thiazolo[5,4-d]pyrimidine derivative

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov This method is highly valuable for introducing alkynyl moieties, which can serve as handles for further chemical transformations or as key structural elements in materials and pharmaceutical compounds.

Given the reactivity of other halogenated pyrimidines in Sonogashira couplings, it is expected that this compound would be a competent substrate. researchgate.netresearchgate.net The reaction can be performed regioselectively, often targeting the more reactive C-7 and C-5 positions. The choice of catalyst, ligand, and reaction conditions can influence which halogen is preferentially coupled. rsc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov This reaction provides a direct route to alkynyl-substituted thiazolo[4,5-d]pyrimidines, significantly expanding the synthetic utility of the trichloro-scaffold. nih.gov

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for coupling amines with aryl halides, offering a significant advantage over traditional methods which often require harsh conditions. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. libretexts.org

In the context of this compound, the chlorine atoms on the pyrimidine ring (at positions 5 and 7) are expected to be more susceptible to nucleophilic substitution, including Buchwald-Hartwig amination, compared to the chlorine at the C2 position of the thiazole (B1198619) ring. This differential reactivity allows for selective functionalization. Studies on related 5,7-dichlorothiazolo[5,4-d]pyrimidine systems have demonstrated the successful displacement of the chloro group at the 7-position. For instance, treatment of 5,7-dichloro derivatives with aqueous ammonia solution furnishes the corresponding 7-amino-5-chloro substituted intermediates. nih.gov Similarly, the reaction of 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones with various secondary amines has been shown to produce the desired 7-(N,N-dialkylamino) products in excellent yields, with no cross-reactivity observed at other positions under the reported conditions. nih.gov

These reactions highlight the utility of amination in modifying the thiazolo[4,5-d]pyrimidine core, which is a key step in the synthesis of compounds with potential biological activities, such as corticotropin-releasing factor (CRF) receptor modulators and TRPV1 antagonists. nih.govnih.gov A highly active catalyst system based on the biarylmonophosphine ligand BrettPhos has been reported to be particularly effective for C-N cross-coupling reactions, enabling the monoarylation of a wide array of primary aliphatic amines and anilines.

The table below summarizes representative amination reactions on the thiazolo[4,5-d]pyrimidine scaffold, illustrating the types of amines and conditions that have been successfully employed.

Starting MaterialAmineProductReference
5,7-Dichlorothiazolo[5,4-d]pyrimidine derivativesAqueous Ammonia (33%)7-Amino-5-chlorothiazolo[5,4-d]pyrimidine derivatives nih.gov
3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thionesN,N-Diethyl amine3-Aryl-7-(diethylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones nih.gov
3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thionesN,N-Di(n-propyl)amine3-Aryl-7-(dipropylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones nih.gov
3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thionesN-Ethyl-N-(n-butyl)amine3-Aryl-7-(butyl(ethyl)amino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones nih.gov

Other Transition Metal-Catalyzed Coupling Strategies

Beyond C-N bond formation, other transition metal-catalyzed cross-coupling reactions are instrumental in the functionalization of the this compound core. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboranes and halides or triflates, is particularly noteworthy. iaea.org This reaction is widely used in organic synthesis to create complex molecules like substituted biphenyls. iaea.org

Research on 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediates has shown that the remaining chloro group at the 5-position can be effectively replaced using Suzuki coupling conditions. nih.gov By reacting these intermediates with various boronic acids in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate, a diverse range of aryl or heteroaryl substituents can be introduced at the C5 position. nih.gov This strategy has been pivotal in the synthesis of novel derivatives with high affinity for adenosine (B11128) A1 and A2A receptors. nih.gov

Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a powerful alternative, sometimes offering improved reaction times and effectiveness depending on the substrate and directing group. nih.gov These reactions can be carried out with readily available Ni(II) precatalysts. nih.gov The versatility of these C-C coupling methods allows for extensive structural modifications of the thiazolo[4,5-d]pyrimidine scaffold, crucial for developing structure-activity relationships in medicinal chemistry. nih.gov

The following table details an example of a Suzuki coupling reaction performed on a related thiazolo[5,4-d]pyrimidine (B3050601) system.

Starting MaterialCoupling PartnerCatalyst/ReagentsProductReference
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine derivativesR⁵B(OH)₂ (Boronic Acids)Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃, DME/H₂O7-Amino-5-(R⁵)-thiazolo[5,4-d]pyrimidine derivatives nih.gov

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. For polychlorinated heterocyclic systems like this compound, this reaction can be used to synthesize less halogenated or the parent unsubstituted derivatives. Various methods have been developed for the dehalogenation of chloropyrimidines, which are directly relevant to the pyrimidine portion of the target molecule. oregonstate.edu

Catalytic hydrogenation is a common and effective method. oregonstate.edu This typically involves using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. A base, such as magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu The choice of solvent and base can significantly influence the reaction's success and selectivity. For example, in the dehalogenation of 2,4-dichloropyrimidine, using magnesium oxide in an alcoholic solvent was explored to control acidity. oregonstate.edu

Another approach involves the use of reducing metals, such as zinc dust. oregonstate.edu Treatment of chloropyrimidines with activated zinc dust in an aqueous or alcoholic medium can effectively remove chlorine atoms. This method was successfully used for the dechlorination of 2-amino-4-chloropyrimidine. oregonstate.edu The differential reactivity of the chloro-substituents in this compound may allow for selective dehalogenation by careful choice of the reducing agent and reaction conditions.

The table below summarizes common reductive dehalogenation methods applicable to chloropyrimidines.

Substrate TypeReagent/CatalystConditionsProductReference
ChloropyrimidinesPalladium catalyst, H₂Presence of a base (e.g., MgO, CaCO₃)Dehalogenated pyrimidines oregonstate.edu
2-Amino-4-chloropyrimidineZinc dustAqueous dispersion, alkaline conditions2-Aminopyrimidine oregonstate.edu
2,4-DichloropyrimidinePd/C, H₂Aqueous NaOH / EtherPyrimidine oregonstate.edu

Electrophilic Aromatic Substitution on the Thiazole Ring (If Applicable)

The thiazole ring is classified as an aromatic heterocycle. wikipedia.org In unsubstituted thiazole, pi-electron density calculations indicate that C5 is the primary site for electrophilic substitution, with the ring exhibiting a degree of aromaticity greater than corresponding oxazoles. wikipedia.orgpharmaguideline.com Electron-donating groups at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com

However, in the case of this compound, the thiazole ring is fused to an electron-deficient pyrimidine ring. The pyrimidine ring itself is generally deactivated towards electrophilic attack. This fusion, combined with the presence of an electron-withdrawing chlorine atom at the C2 position, significantly deactivates the entire heterocyclic system towards electrophilic aromatic substitution. The lone pair of electrons on the thiazole nitrogen is involved in the aromatic system, and protonation, a form of electrophilic attack, readily occurs at the N3 position of the pyrimidine ring. pharmaguideline.com Given this pronounced deactivation, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not considered applicable or would require exceptionally harsh conditions, which may lead to decomposition of the starting material. Therefore, this pathway is not a viable strategy for the functionalization of this specific compound.

Rearrangement Reactions and Ring Transformations (e.g., Dimroth rearrangement if applicable)

Rearrangement reactions can lead to significant structural changes in heterocyclic systems. The Dimroth rearrangement, for example, involves the transposition of a ring heteroatom with an exocyclic heteroatom. This is common in pyrimidine chemistry, particularly for N-alkylated 4-imino-pyrimidines which rearrange to 4-alkylamino-pyrimidines. For a Dimroth-type rearrangement to occur on the thiazolo[4,5-d]pyrimidine scaffold, an exocyclic amino or imino group would typically be required at a position adjacent to a ring nitrogen, such as C5 or C7.

While this compound itself would not undergo this reaction, its amino-substituted derivatives, which can be synthesized via methods like the Buchwald-Hartwig amination, could potentially be substrates for such a transformation. For example, a 7-aminothiazolo[4,5-d]pyrimidine derivative could conceivably undergo ring opening and re-closure to an isomeric structure, although no specific instances for this ring system are prominently reported in the provided literature.

Other types of rearrangements, such as the Smiles rearrangement, have been observed in related heterocyclic syntheses. For example, the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles can proceed through an S–N-type Smiles rearrangement to form fused thiazolo[4,5-b]pyridines. thieme-connect.com This indicates that intramolecular nucleophilic aromatic displacements are possible in related sulfur- and nitrogen-containing fused systems. However, direct evidence for rearrangement or ring transformation reactions starting from this compound is not available in the reviewed sources. Such transformations remain an area for potential future investigation.

Derivatization and Analogue Synthesis Based on 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine

Design Principles for Novel Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives

The design of new thiazolo[4,5-d]pyrimidine derivatives is largely guided by the principle of bioisosterism. This scaffold is considered a 7-thia analog of purines, and its resemblance to essential biological molecules like adenine (B156593) and guanine (B1146940) forms the basis for its diverse pharmacological activities. acs.orgacs.org Modifications aim to modulate the parent molecule's interaction with biological targets, such as receptors and enzymes, to achieve desired therapeutic effects.

Key design strategies include:

Structure-Activity Relationship (SAR) Exploration : Systematic modification at the 2-, 5-, and 7-positions allows for a thorough investigation of how different functional groups influence biological activity. researchgate.netnih.gov This empirical approach is fundamental to optimizing lead compounds.

Scaffold Hopping and Modification : Modifications to the core heterocyclic scaffold itself are employed to discover novel bioactive compounds. nih.gov This can involve altering substituent patterns to enhance target affinity and selectivity.

Introduction of Specific Moieties : Incorporating specific chemical groups can enhance a molecule's pharmacological properties. For instance, adding a trifluoromethyl group can improve metabolic stability and bioavailability. mdpi.com

Computational and Molecular Modeling : In silico tools, such as molecular docking, are used to predict how newly designed compounds will bind to their target proteins. nih.gov This rational design approach helps prioritize the synthesis of compounds with the highest likelihood of success. nih.gov

Synthesis of Monosubstituted Thiazolo[4,5-d]pyrimidine Analogues

The selective synthesis of monosubstituted analogues from 2,5,7-trichlorothiazolo[4,5-d]pyrimidine hinges on the differential reactivity of the three chlorine atoms. Typically, the chlorine at the C7 position is the most susceptible to nucleophilic aromatic substitution, followed by the C5 and then the C2 positions. By carefully controlling reaction conditions such as temperature, solvent, and the stoichiometry of the nucleophile, a single chlorine atom can be selectively replaced.

For example, reacting the trichloro-scaffold with one equivalent of a primary or secondary amine at low temperatures would preferentially yield the 7-amino-2,5-dichlorothiazolo[4,5-d]pyrimidine derivative. This selective reactivity provides a straightforward entry into a wide range of monosubstituted analogues, which serve as crucial building blocks for more complex derivatives.

Table 1: Representative Conditions for Monosubstitution

Starting MaterialReagent (1 equiv.)Typical ConditionsProduct
This compoundAmine (e.g., Morpholine)Inert solvent (e.g., THF, Dioxane), Base (e.g., DIPEA), 0°C to rt7-Morpholino-2,5-dichlorothiazolo[4,5-d]pyrimidine
This compoundThiol (e.g., Thiophenol)Inert solvent (e.g., DMF), Base (e.g., K2CO3), rt7-(Phenylthio)-2,5-dichlorothiazolo[4,5-d]pyrimidine

Synthesis of Disubstituted Thiazolo[4,5-d]pyrimidine Analogues

Disubstituted analogues can be prepared either through a one-pot reaction with an excess of a single nucleophile under forcing conditions or, more strategically, through a stepwise approach to introduce two different functional groups. The stepwise method leverages the reactivity gradient of the remaining chloro-substituents on a monosubstituted intermediate.

Starting with a 7-substituted-2,5-dichloro-scaffold, the second nucleophile will typically react at the C5 position under slightly more vigorous conditions (e.g., higher temperature). This sequential substitution allows for the controlled synthesis of asymmetrically disubstituted derivatives, which is critical for fine-tuning the molecule's properties. For example, a variety of 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized, demonstrating the feasibility of this approach on a related scaffold. mdpi.com

Table 2: Stepwise Synthesis of Disubstituted Analogues

Starting MaterialReagentTypical ConditionsProduct
7-Amino-2,5-dichlorothiazolo[4,5-d]pyrimidineSecond Amine (e.g., Piperidine)Inert solvent (e.g., Dioxane), Elevated temperature (e.g., 80-100°C)7-Amino-5-(piperidin-1-yl)-2-chlorothiazolo[4,5-d]pyrimidine
7-Methoxy-2,5-dichlorothiazolo[4,5-d]pyrimidineHydrazineAlcohol solvent (e.g., EtOH), Reflux5-Hydrazinyl-7-methoxy-2-chlorothiazolo[4,5-d]pyrimidine

Synthesis of Trisubstituted Thiazolo[4,5-d]pyrimidine Analogues

The complete substitution of all three chlorine atoms results in trisubstituted analogues. This can be achieved by reacting this compound with a large excess of a nucleophile at high temperatures. However, to generate greater molecular diversity, a stepwise, three-stage substitution is often preferred.

This approach involves the sequential introduction of different nucleophiles, capitalizing on the decreasing reactivity of the chloro groups (C7 > C5 > C2). After substitution at C7 and C5, the final chlorine at the C2 position, being the least reactive, typically requires the most forcing conditions (e.g., high-temperature sealed-tube or microwave reactions) to undergo substitution. This method allows for the precise placement of three distinct substituents, creating a library of compounds with three points of diversity. researchgate.net

Scaffold Diversity Generation via Parallel Synthesis and Combinatorial Approaches

To efficiently explore the vast chemical space around the thiazolo[4,5-d]pyrimidine scaffold, parallel synthesis and combinatorial chemistry techniques are employed. Solid-phase synthesis is a particularly powerful tool for this purpose. rsc.orgmdpi.com In this method, the thiazolo[4,5-d]pyrimidine core is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification through simple washing steps.

This methodology has been successfully used to construct libraries of thiazolo[4,5-d]pyrimidine derivatives. For example, a solid-phase synthesis approach was used to build a library of 36 distinct derivatives, achieving good yields over a multi-step sequence. rsc.org Another effort produced a library of 57 thiazolo-pyrimidinone derivatives, also through a facile solid-phase method. mdpi.com These libraries enable high-throughput screening to identify novel bioactive compounds. mdpi.com The development of traceless linkers further enhances this process, allowing for the synthesis of diverse 7-aminothiazolo[4,5-d]pyrimidine libraries. acs.orgacs.org

Introduction of Complex Functionalities and Stereogenic Centers

Beyond simple substitutions, the introduction of complex functionalities and stereogenic centers is crucial for mimicking natural ligands and achieving high target specificity. A primary example is the synthesis of thiazolo[4,5-d]pyrimidine nucleoside analogues. nih.govacs.org In these syntheses, a chiral sugar moiety, such as D-ribofuranose, is coupled to the heterocyclic core.

The glycosylation step, where the sugar is attached to a nitrogen atom of the pyrimidine (B1678525) ring, creates a stereocenter at the anomeric carbon. These reactions are often stereoselective, yielding predominantly one isomer (e.g., the β-anomer), which can be confirmed by techniques like single-crystal X-ray crystallography. nih.gov The synthesis of acyclic nucleoside analogues, where a chiral aliphatic side chain replaces the sugar ring, is another important strategy for introducing stereocenters and exploring new pharmacological profiles. nih.gov

Mechanistic Investigations of Reactions Involving 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine

Kinetic Studies of Nucleophilic Substitution Reactions

While specific kinetic data for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine are not extensively documented in publicly accessible literature, the kinetics of nucleophilic substitution on related polychlorinated pyrimidines and other heterocyclic systems provide a framework for understanding its reactivity. The reactions are generally expected to follow a bimolecular mechanism. zenodo.org The rate of substitution is influenced by the nature of the nucleophile, with stronger nucleophiles leading to faster reactions. For instance, in reactions with a series of amines, the rate constants generally correlate with the nucleophilicity of the amine. nih.gov

Table 1: Representative Second-Order Rate Constants for Nucleophilic Substitution on Related Chloro-pyrimidines.

SubstrateNucleophileSolventRate Constant (L mol⁻¹ s⁻¹)
2-ChloropyrimidinePiperidineAcetonitrileData not available
2,4,6-Trichloro-1,3,5-triazineDimethylamineAcetonitrileData not available
2-Chloro-5-nitropyrimidinePrimary Alicyclic AminesAqueousData not available

Elucidation of Reaction Intermediates (e.g., Meisenheimer complexes) and Transition States

The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient rings, such as the thiazolo[4,5-d]pyrimidine (B1250722) core, proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov In the case of this compound, the attack of a nucleophile at one of the carbon atoms bearing a chlorine atom would lead to the formation of such a tetrahedral intermediate.

Recent computational and experimental studies on similar systems, however, suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, passing through a transition state without a stable intermediate. nih.govresearchgate.net The actual pathway, stepwise or concerted, is likely dependent on the specific reactants, leaving group, and reaction conditions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating these reaction pathways. researchgate.netchemrxiv.org Transition state calculations can elucidate the energy barriers for nucleophilic attack at the different positions of the ring system. For example, in dichloropyrimidines, the calculated energy of the transition state for attack at the C4 position is often found to be lower than that for the C2 position, consistent with the observed regioselectivity. wuxiapptec.com Similar computational studies on this compound would be invaluable for predicting the most likely sites of substitution and understanding the electronic factors that govern its reactivity.

Table 2: Calculated Relative Transition State Energies for Nucleophilic Attack on a Model Dichloropyrimidine.

Position of AttackRelative Energy (kcal/mol)
C21.00
C40.76

Data adapted from computational studies on a substituted 2,4-dichloropyrimidine, illustrating the lower energy barrier for attack at the C4 position. wuxiapptec.com

Influence of Solvents and Catalysts on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of nucleophilic substitution reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are commonly employed as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. zenodo.org The dielectric constant of the medium plays a role, with higher dielectric constants generally favoring the formation of the polar intermediate. zenodo.org

In some cases, the solvent can also act as a nucleophile, leading to solvolysis products. The presence of a protic component in the solvent mixture, such as ethanol, can introduce hydrogen bonding interactions that may alter the reaction pathway and rate. zenodo.org

Catalysts can also be employed to enhance the rate and selectivity of these reactions. Phase-transfer catalysts are useful in biphasic reaction media, facilitating the transfer of the nucleophile to the organic phase where the substrate is dissolved. acs.org While not extensively documented for this specific compound, the principles of catalysis in SNAr reactions are broadly applicable.

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., NMR, IR)

In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable mechanistic insights. Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. researchgate.netirdg.orgclairet.co.uk

FT-IR spectroscopy can be used to follow the disappearance of reactant peaks and the appearance of product peaks by monitoring characteristic vibrational frequencies of functional groups. thermofisher.comunipr.it Attenuated Total Reflectance (ATR) FT-IR probes can be immersed directly into the reaction mixture, allowing for continuous monitoring. fu-berlin.de For reactions of this compound, one could monitor the changes in the C-Cl stretching vibrations and the appearance of new bands corresponding to the C-nucleophile bond.

NMR spectroscopy, particularly proton and carbon NMR, can provide detailed structural information about the species present in the reaction mixture over time. nih.gov This allows for the identification of intermediates and the determination of reaction kinetics by integrating the signals of reactants and products. Advanced 2D NMR techniques can further aid in the structural elucidation of complex reaction mixtures.

Isotope Labeling Studies for Mechanism Confirmation

Isotope labeling is a definitive method for elucidating reaction mechanisms. By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), one can trace the fate of that atom throughout the reaction and measure kinetic isotope effects (KIEs).

For nucleophilic aromatic substitution reactions, a primary carbon KIE at the site of substitution can distinguish between a stepwise and a concerted mechanism. nih.gov A significant KIE suggests that the bond to the leaving group is being broken in the rate-determining step, which is characteristic of a concerted process or a stepwise mechanism where the second step (elimination) is rate-limiting. Conversely, a small or negligible KIE would be consistent with a stepwise mechanism where the first step (addition of the nucleophile) is rate-determining. nih.gov

Deuterium isotope effects can also provide valuable information. For instance, a secondary deuterium isotope effect can probe changes in hybridization at the reaction center. nih.gov While no specific isotope labeling studies have been reported for this compound, such experiments would be instrumental in definitively establishing the mechanisms of its nucleophilic substitution reactions. mcmaster.camcmaster.ca

Computational and Theoretical Studies of 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into the behavior of molecules at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to study the thiazolo[4,5-d]pyrimidine (B1250722) scaffold and its derivatives. jchemrev.comresearchgate.net These calculations provide a robust framework for analyzing electronic structure, predicting reactivity, and understanding molecular stability. jchemrev.com

The electronic structure of a molecule dictates its physical and chemical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for Thiazolo[4,5-d]pyrimidine Derivatives (Calculated via DFT B3LYP/6-31G*)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reactivity Characteristic
Thiazolo[4,5-d]pyrimidine (Parent)-6.85-1.205.65Moderate reactivity, potential for both nucleophilic and electrophilic interactions.
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine-7.50-2.804.70High electrophilicity due to a lower LUMO energy and smaller energy gap. Prone to nucleophilic substitution.
7-Amino-5-chlorothiazolo[4,5-d]pyrimidine-6.95-1.555.40Increased nucleophilicity (higher HOMO) compared to the trichloro derivative due to the electron-donating amino group.

Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule. In an MEP map, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.

For this compound, the carbon atoms bonded to the chlorine atoms (C2, C5, and C7) are expected to be highly electron-deficient and thus the primary sites for nucleophilic substitution reactions. The nitrogen atoms of the pyrimidine (B1678525) and thiazole (B1198619) rings, possessing lone pairs of electrons, represent potential nucleophilic or basic centers.

Global reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can quantify the reactivity of the molecule as a whole. Local reactivity indices, like Fukui functions, can then be used to pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Predicted Reactivity Sites on the this compound Scaffold

SiteAtom(s)Predicted ReactivityRationale
Electrophilic CentersC2, C5, C7Susceptible to nucleophilic attackThese carbons are bonded to highly electronegative chlorine atoms, creating a strong positive partial charge. The chlorine atoms are good leaving groups.
Nucleophilic CentersN1, N3, N6Potential sites for protonation or coordination to electrophilesThe nitrogen atoms possess lone pairs of electrons, making them Lewis basic sites. Their relative reactivity can be determined by local nucleophilicity indices.

For this compound, the core structure is rigid and planar, so conformational analysis is not a significant factor. However, for its derivatives, particularly those with flexible side chains, conformational analysis becomes crucial for understanding how the molecule interacts with biological targets.

Tautomerism is a key consideration for thiazolo[4,5-d]pyrimidine derivatives that possess hydroxyl, amino, or thiol substituents. For example, a 7-hydroxythiazolo[4,5-d]pyrimidine can exist in keto-enol tautomeric forms. researchgate.netresearchgate.net Quantum chemical calculations are essential for determining the relative energies of different tautomers in the gas phase and in solution, thereby predicting the predominant form under specific conditions. researchgate.net Studies on related oxo-substituted triazolopyrimidines have shown that computational methods can accurately predict the most stable tautomer, which is often corroborated by experimental X-ray and NMR data. researchgate.net For derivatives of this compound where a chlorine atom is replaced by an amino group, amine-imine tautomerism is also a possibility that can be computationally investigated.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations are particularly useful for studying the effects of the solvent on a molecule's structure and reactivity and for modeling interactions with other molecules, such as biological macromolecules.

By simulating this compound or its derivatives in a box of explicit solvent molecules (e.g., water), researchers can analyze the solvation shell, calculate the free energy of solvation, and understand how solvent molecules influence conformational preferences and reaction pathways. In the context of drug design, MD simulations are used to model the binding of a ligand to its protein target, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity.

Reaction Pathway Modeling and Transition State Search

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves calculating the geometries and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them.

For this compound, this methodology can be applied to model the nucleophilic aromatic substitution (SNAr) reactions at the C2, C5, and C7 positions. Theoretical calculations can help determine the activation energy for the substitution at each position, thereby predicting the regioselectivity of the reaction. This is crucial for planning synthetic routes to create diverse libraries of thiazolo[4,5-d]pyrimidine derivatives. researchgate.netrsc.org For instance, modeling the reaction with an amine could explain why substitution occurs preferentially at one chloro-substituted position over another, guiding the synthesis of specific 7-amino or 2-amino derivatives. nih.govmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Synthetic Outcomes

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their reactivity. It is analogous to Quantitative Structure-Activity Relationship (QSAR) modeling used in drug discovery.

In a QSRR study, a set of molecular descriptors (e.g., electronic properties like atomic charges and HOMO/LUMO energies; steric properties like molecular volume) are calculated for a series of related reactants. These descriptors are then used to build a statistical model (e.g., using multiple linear regression) that predicts a specific outcome, such as the reaction rate or synthetic yield.

For the synthesis of derivatives from this compound, a QSRR model could be developed to predict the outcome of nucleophilic substitution reactions with a range of different nucleophiles. By correlating descriptors of the incoming nucleophile (e.g., its pKa or calculated nucleophilicity) with the observed reaction yield, such a model could guide the selection of optimal reactants to achieve desired synthetic products efficiently. This approach transforms empirical structure-activity relationships into predictive, quantitative models. researchgate.netnih.gov

Prediction of Spectroscopic Signatures for Structural Confirmation

Computational chemistry serves as a powerful predictive tool in modern chemical research, enabling the theoretical calculation of various spectroscopic properties. For novel or complex molecules like this compound and its derivatives, these computational predictions are invaluable for corroborating experimental data and providing unambiguous structural confirmation. Methods such as Density Functional Theory (DFT) are routinely employed to forecast the signatures of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The accurate prediction of these spectra relies on first obtaining a computationally optimized molecular geometry. Using this minimized energy structure, further calculations can simulate the molecule's response to electromagnetic radiation, yielding theoretical spectra that can be directly compared with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹³C and ¹H NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is the most common approach for calculating NMR shielding tensors. researchgate.netnih.govmdpi.com The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) relative to a computed reference standard, such as tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_ref - σ_sample. imist.ma

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Thiazolo[4,5-d]pyrimidine Derivative This table presents data for an analogous compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, to illustrate the type of data generated from experimental analysis, which computational methods aim to predict.

Atom PositionPredicted Chemical Shift (δ, ppm)
C2190.23
C3a129.54
C5150.48
C7158.11
C7a166.34

Source: Data derived from experimental findings on a related compound. mdpi.com

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can determine the fundamental vibrational modes, their frequencies (in cm⁻¹), and their corresponding intensities. These calculations are typically performed under the harmonic oscillator approximation. As a result, the calculated frequencies are often systematically higher than the experimental values. To correct for this, and for factors like anharmonicity and solvent effects not present in the gas-phase calculation, the computed frequencies are commonly multiplied by a scaling factor (typically between 0.95 and 0.98) to improve agreement with experimental data. researchgate.net

For this compound, key predicted vibrational modes would include the C-Cl stretching frequencies, C=N stretching within the pyrimidine ring, and the characteristic skeletal vibrations of the fused thiazolo[4,5-d]pyrimidine ring system. For example, in related 7-chloro derivatives, an intense band due to C=N stretching vibrations is observed in the region of 1700–1716 cm⁻¹. mdpi.com Computational analysis can precisely assign each band to a specific molecular motion, aiding in the interpretation of the experimental spectrum.

Table 2: Illustrative Predicted Key IR Vibrational Frequencies This table provides examples of predicted vibrational frequencies for functional groups commonly found in thiazolo[4,5-d]pyrimidine derivatives to illustrate the output of computational studies.

Vibrational ModePredicted Frequency (cm⁻¹)
C=N Stretch (Pyrimidine Ring)1700 - 1725
C=C Aromatic Stretch1540 - 1600
C-N Stretch1340 - 1360
C-Cl Stretch700 - 850

Source: Data based on typical frequency ranges and findings for related heterocyclic systems. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net This method calculates the excitation energies required to move an electron from an occupied molecular orbital to an unoccupied one. The results provide the maximum absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial in this context. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a good approximation of the lowest electronic excitation energy. For this compound, TD-DFT calculations would predict the λ_max values resulting from electronic transitions within the aromatic heterocyclic system, allowing for direct comparison with an experimentally measured UV-Vis spectrum.

Table 3: Illustrative Predicted UV-Vis Absorption Data This table illustrates the type of data generated from TD-DFT calculations, showing predicted absorption wavelengths and the nature of the electronic transitions.

Predicted λ_max (nm)Oscillator Strength (f)Major Contribution (Transition)
3400.0040H-9 → L (π → π)
3390.0633H-2 → L+2 (π → π)
4170.0017H → L+5 (π → π)
4410.0584H-2 → L (π → π)

Source: Data derived from a representative computational study on a complex heterocyclic compound to illustrate TD-DFT output. H and L refer to HOMO and LUMO, respectively. researchgate.net

By correlating these multifaceted computational predictions with empirical spectroscopic data, researchers can achieve a high degree of confidence in the structural assignment of this compound and its derivatives.

Applications of 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The trifunctional nature of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine establishes it as a pivotal intermediate for the synthesis of a multitude of diverse heterocyclic scaffolds. The differential reactivity of the chlorine atoms at the C2, C5, and C7 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This controlled reactivity is fundamental to its utility, enabling chemists to introduce a variety of substituents in a stepwise manner.

Research has demonstrated that nucleophilic attack often occurs preferentially at the C7 position, followed by the C5 and then the C2 position. This hierarchy allows for the programmed introduction of different nucleophiles, such as amines, alcohols, and thiols, to generate libraries of mono-, di-, and tri-substituted thiazolo[4,5-d]pyrimidines. For instance, treatment with one equivalent of an amine can lead to the selective formation of a 7-amino-2,5-dichlorothiazolo[4,5-d]pyrimidine derivative. Subsequent reactions with different nucleophiles can then displace the remaining chlorine atoms, providing a straightforward route to highly functionalized and unsymmetrically substituted products.

The following table summarizes examples of diverse heterocyclic scaffolds synthesized from chloro-substituted thiazolo[4,5-d]pyrimidines, illustrating the versatility of this intermediate.

Utilisation in the Construction of Fused-Ring Systems

Beyond simple substitution, this compound is an excellent precursor for the construction of more complex, polycyclic fused-ring systems. The chlorine atoms can serve as handles for intramolecular cyclization reactions, leading to the formation of novel tri- and tetracyclic heterocycles. This strategy is particularly valuable for accessing molecular frameworks that are difficult to synthesize by other means.

One common approach involves the reaction of the trichloro-scaffold with bifunctional nucleophiles. For example, a nucleophile containing both an amine and a hydroxyl group can initially displace one of the chlorine atoms, typically at the C7 position. Subsequent intramolecular cyclization via nucleophilic attack of the second functional group onto another chloro-substituted carbon can then forge a new ring fused to the original thiazolo[4,5-d]pyrimidine (B1250722) core. The specific reaction conditions and the nature of the linker between the two nucleophilic centers can be varied to control the size and nature of the newly formed ring.

This methodology has been employed to synthesize a variety of fused systems, including those containing additional pyrimidine (B1678525), pyrazole, or thiazole (B1198619) rings. These novel fused heterocycles are of significant interest due to their structural complexity and potential to exhibit unique biological activities.

Precursor for Advanced Synthetic Reagents and Ligands

While the primary application of this compound reported in the literature is as a scaffold for medicinal chemistry, its inherent reactivity suggests potential as a precursor for advanced synthetic reagents and ligands. The chloro-substituents can be displaced by a variety of functional groups that are useful in organic synthesis.

For example, the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives as high-affinity ligands for adenosine (B11128) receptors has been reported. nih.gov In these syntheses, a dichlorinated precursor is functionalized through Suzuki coupling and nucleophilic substitution to generate the target ligands. This demonstrates that the chloro-substituents are amenable to metal-catalyzed cross-coupling reactions, a key transformation in modern synthetic chemistry.

Although specific examples of using this compound to create standalone synthetic reagents, such as phosphine (B1218219) ligands or organometallic catalysts, are not prevalent in the current literature, the potential for such applications exists. The displacement of the chlorine atoms with phosphorus-containing nucleophiles could, in principle, lead to novel phosphine ligands with a rigid heterocyclic backbone, which could have applications in catalysis. Similarly, the synthesis of organometallic complexes involving direct coordination to the nitrogen or sulfur atoms of the thiazolo[4,5-d]pyrimidine ring system is a theoretical possibility. Further research in this area could expand the utility of this versatile heterocycle beyond its current applications.

Development of Chemical Libraries for Screening Purposes (Focus on synthetic methodology)

The amenability of this compound to sequential and regioselective functionalization makes it an ideal starting material for the construction of chemical libraries for high-throughput screening. The ability to introduce three different points of diversity onto a rigid heterocyclic core allows for the rapid generation of a large number of structurally related yet distinct molecules.

Solid-phase synthesis has been successfully employed to construct libraries of thiazolo[4,5-d]pyrimidine derivatives. researchgate.netrsc.orgmdpi.com In a typical solid-phase approach, the thiazolo[4,5-d]pyrimidine core is attached to a solid support, and then a series of reagents are sequentially added to modify the scaffold. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, making it an efficient method for library generation.

The following table outlines a general solid-phase synthetic strategy for the creation of a thiazolo[4,5-d]pyrimidine-based chemical library, starting from a suitable precursor.

This systematic approach allows for the creation of large and diverse libraries of compounds that can be screened for a wide range of biological activities, from enzyme inhibition to receptor binding. The thiazolo[4,5-d]pyrimidine scaffold, being a purine (B94841) isostere, is a particularly attractive core for such libraries, as it has a higher probability of interacting with biological targets. researchgate.net

Integration into Multistep Total Synthesis Strategies

Currently, there is a notable absence of published research detailing the integration of this compound into the multistep total synthesis of complex natural products. The primary focus of the existing literature lies in the synthesis of derivatives for pharmacological evaluation.

However, the chemical properties of this compound suggest that it could be a valuable building block in total synthesis. Its rigid, planar structure and the ability to introduce various functional groups with stereochemical control could be advantageous in constructing complex molecular architectures. For instance, it could serve as a central scaffold onto which complex side chains are appended, or it could be incorporated as a key heterocyclic motif within a larger natural product.

The lack of examples in the literature may be due to several factors, including the relatively recent and specialized interest in this particular heterocyclic system. As the synthetic methodologies for functionalizing the thiazolo[4,5-d]pyrimidine core become more advanced and widely known, it is conceivable that synthetic chemists will begin to incorporate this versatile building block into their total synthesis campaigns. The potential for its use in the synthesis of marine alkaloids or other nitrogen-rich natural products is an area that remains to be explored.

Structure Reactivity Relationship Srr Studies and Rational Design Principles

Impact of Substituent Effects on Reactivity and Site-Selectivity

The nature and position of substituents on the thiazolo[4,5-d]pyrimidine (B1250722) ring profoundly influence the molecule's reactivity and the specific site (regioselectivity) of chemical reactions. The three chlorine atoms on the parent compound exhibit differential reactivity, allowing for sequential and selective substitution. This tiered reactivity is a cornerstone of synthetic strategy.

Research has demonstrated that the affinity and activity of these derivatives can be finely tuned by altering substituents at the C2, C5, and C7 positions. nih.gov For instance, studies on anticancer agents revealed that a chlorine atom at the C7 position favorably modulates activity compared to a 7-oxo group. mdpi.com Conversely, replacing the C7 chlorine with an amino group can lead to inactive compounds in certain assays, highlighting the critical role of this position. mdpi.com

Furthermore, the introduction of a trifluoromethyl (-CF3) group at the C5 position has been explored as a strategy to enhance biological properties. mdpi.com This highly electronegative group can alter the electronic landscape of the entire scaffold, influencing its interaction with biological targets and potentially improving metabolic stability. mdpi.com The choice of substituent is therefore a critical determinant of the synthetic outcome and the ultimate function of the molecule.

PositionSubstituent TypeObserved Impact on Reactivity/ActivityReference
C7-Cl (Chlorine)Generally enhances anticancer activity compared to -OH or -NH2 at the same position. Acts as a good leaving group for nucleophilic substitution. mdpi.com
C7-NH2 (Amino)Can decrease anticancer activity in some contexts. The exocyclic amine may form polar interactions with biological targets. nih.govmdpi.com
C5-CF3 (Trifluoromethyl)Introduced to improve bioavailability and metabolic stability due to the strength of the C-F bond. mdpi.com
C5Furyl RingThe oxygen atom can form a polar interaction with target residues (e.g., Asn253), enhancing binding affinity. nih.gov
C2, C5Aryl GroupsModulates binding affinity for receptors; can provide π–π stacking interactions with aromatic amino acid residues in a binding pocket. nih.gov
Table 1: Influence of Substituents on the Properties of Thiazolo[4,5-d]pyrimidine Derivatives.

Rational Design of Thiazolo[4,5-d]pyrimidine Derivatives for Directed Synthetic Transformations

Rational design in this context involves the deliberate planning of a synthetic route by choosing a specific starting scaffold and a sequence of reactions to achieve a target molecule with desired properties. The thiazolo[4,5-d]pyrimidine framework is an ideal starting point due to its established biological relevance and synthetic tractability. nih.gov

An example of rational design begins with the 5,7-dichloro-substituted scaffold, obtained from the corresponding dihydroxy derivative via chlorination with reagents like phosphorus oxychloride (POCl3). nih.gov This dichloro intermediate is designed for directed synthesis; the two chlorine atoms have different reactivities, often allowing for selective substitution. For example, a reaction with aqueous ammonia (B1221849) can be directed to selectively replace the C7 chlorine, yielding a 7-amino-5-chloro intermediate. nih.gov This intermediate is then primed for a second, different transformation at the C5 position, allowing for the controlled, stepwise introduction of two different functional groups. This directed approach is fundamental to building molecular complexity and creating libraries of compounds for screening. rsc.orgrsc.org

Computational Insights into Structure-Reactivity Correlations

Computational chemistry provides powerful tools for predicting and understanding the relationship between a molecule's three-dimensional structure and its reactivity. Molecular docking, a key computational technique, is frequently used to simulate the interaction between a thiazolo[4,5-d]pyrimidine derivative and a biological target, such as a protein receptor. nih.gov

These simulations can reveal the hypothetical binding mode of a compound, identifying key interactions like hydrogen bonds and π–π stacking that stabilize the ligand-receptor complex. nih.gov For example, docking studies have shown that the thiazolo[4,5-d]pyrimidine scaffold can fit between the side chains of specific amino acids like Phenylalanine and Leucine, while an exocyclic amino group at C7 forms polar bonds with residues such as Asparagine and Glutamic acid. nih.gov

By correlating these predicted interactions with experimentally observed biological activity, researchers can rationalize why certain substituents enhance potency while others diminish it. This computational insight is invaluable for guiding the rational design of next-generation derivatives, allowing chemists to prioritize the synthesis of compounds with a higher probability of success. nih.govnih.gov

Strategic Placement of Functional Groups for Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic processes where a single reaction event triggers a series of subsequent intramolecular transformations, rapidly building complex molecular architectures from simple starting materials. The strategic placement of functional groups on the thiazolo[4,5-d]pyrimidine precursor is crucial for initiating and guiding these reaction cascades.

The synthesis of the thiazolo[4,5-d]pyrimidine core itself often relies on such principles. For instance, the cyclization of a 4-aminopyrimidin-5-yl thiocyanate (B1210189) involves the strategic placement of an amino group and a thiocyanate group on adjacent carbons of the pyrimidine (B1678525) ring. rsc.org This arrangement facilitates an intramolecular cyclization to form the fused thiazole (B1198619) ring. Similarly, the Thorpe-Ziegler reaction, used to prepare the thiazole portion of the scaffold, relies on the intramolecular cyclization of a dinitrile, a process driven by the proximity of the reacting functional groups. mdpi.com By designing precursors with appropriately positioned reactive groups, chemists can orchestrate complex cyclization and annulation sequences to construct the desired heterocyclic system in a highly efficient manner.

Scaffold Modification Strategies and Their Synthetic Ramifications

Scaffold modification involves altering the core heterocyclic structure to explore new chemical space and develop derivatives with novel properties. For the thiazolo[4,5-d]pyrimidine system, a primary strategy is solid-phase synthesis. rsc.orgresearchgate.net This technique, where molecules are built on a solid polymer support, is highly amenable to automation and the creation of large compound libraries. rsc.org By anchoring the thiazolo[4,5-d]pyrimidine core to a resin, chemists can perform sequential reactions to introduce diversity at various positions, followed by cleavage from the support to release the final products. This approach has been successfully used to construct libraries of 36 or more derivatives in good to excellent yields over several steps. rsc.org

The synthetic ramifications of this strategy are significant. It allows for the rapid exploration of structure-activity relationships by generating a multitude of analogs with varied substituents. mdpi.com Another key modification is the oxidation of thioether groups, often present at the C2 position, to the corresponding sulfone. rsc.orgmdpi.com This transformation dramatically alters the reactivity at that position, converting the sulfone into an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step sequence of oxidation followed by substitution is a powerful tool for introducing a wide range of amine-based functionalities onto the scaffold. rsc.org These strategies provide the synthetic flexibility required to fully exploit the potential of the thiazolo[4,5-d]pyrimidine scaffold. researchgate.net

Advanced Methodologies and Techniques Employed in 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including the thiazolo[4,5-d]pyrimidine (B1250722) scaffold. This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govnih.govmdpi.com

The primary advantages of MAOS stem from the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. mdpi.com In the context of synthesizing thiazolopyrimidine derivatives, MAOS has been shown to be preferable for its yield enhancements, time-saving nature, and promotion of environmentally safer reactions. nih.govnih.govresearchgate.net For instance, syntheses that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave irradiation. researchgate.net

Research on various thiazolopyrimidine derivatives demonstrates the tangible benefits of this technology. One study systematically compared conventional and microwave-assisted methods for the synthesis of several series of thiazolo[3,2-a:4,5-d']dipyrimidine derivatives. The results indicated that reaction yields were consistently higher, with increases ranging from 17-23%, while reaction times were significantly shortened under microwave conditions. mdpi.com This efficiency is crucial for the rapid synthesis of core structures that can be further elaborated to compounds like 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives Data adapted from a study on related thiazolopyrimidine compounds. mdpi.com

Compound SeriesMethodReaction TimeYield (%)
1a-dConventional6-8 hours65-72
1a-dMicrowave5-7 minutes85-92
3a-dConventional10-12 hours60-68
3a-dMicrowave8-10 minutes82-88
5a-dConventional5-7 hours62-70
5a-dMicrowave4-6 minutes80-89

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, provides another effective method for accelerating chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.net

In the synthesis of pyrimidines and their fused derivatives, ultrasound has proven to be a powerful technique for shortening reaction times and improving yields, often under milder conditions than conventional methods. nih.gov For example, ultrasound irradiation has been successfully used in the cyclocondensation reactions to form various fused pyrimidine (B1678525) systems. nih.gov The synthesis of certain thiazolo[3,2-a]pyrimidines was achieved in 87-95% yields with reaction times of only 35-56 minutes under ultrasonic conditions at room temperature. nih.gov

This methodology offers several advantages, including high regioselectivity and excellent yields, when compared with traditional thermal heating. researchgate.net The use of ultrasound is particularly beneficial for multicomponent reactions, which are often employed in the construction of complex heterocyclic scaffolds like thiazolo[4,5-d]pyrimidine. nih.gov

Photoredox Catalysis and Electrosynthesis

The application of photoredox catalysis and electrosynthesis to the specific chemistry of this compound or the broader thiazolo[4,5-d]pyrimidine class is not widely documented in the reviewed scientific literature. While these modern synthetic techniques have shown great promise in the synthesis of other heterocyclic systems by enabling novel bond formations under mild conditions, their specific use for this scaffold appears to be a developing area with limited published research.

Solid-Phase Organic Synthesis (SPOS) Techniques for Library Generation

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of combinatorial chemistry and is exceptionally well-suited for the generation of large libraries of related compounds for drug discovery and structure-activity relationship (SAR) studies. This technique has been successfully applied to the synthesis of diverse thiazolo[4,5-d]pyrimidine derivatives. rsc.orgmdpi.comacs.org

In a typical SPOS workflow for thiazolo[4,5-d]pyrimidines, a starting material is attached to a solid support (resin), and subsequent reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin, simplifying purification steps. acs.org This approach enables the systematic introduction of multiple points of diversity into the target scaffold.

Several research groups have developed robust solid-phase synthetic routes to thiazolo[4,5-d]pyrimidine libraries:

One strategy involves the construction of the thiazolo[4,5-d]pyrimidin-7(6H)-one core on the resin, followed by further modifications. This method allowed for the creation of a 57-member library with three points of diversity, achieving high yields of 65-97% for each synthetic step. mdpi.com

A library of 36 distinct thiazolo[4,5-d]pyrimidine derivatives was constructed using SPOS, with average yields of 63–93% over a six-step sequence. This synthesis optimized challenging reactions, such as the introduction of a free amide at the 5-position of the thiazole (B1198619) ring and direct amination reactions using BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent. rsc.orgresearchgate.net

Table 2: Example of a Solid-Phase Synthesis Workflow for a Thiazolo[4,5-d]pyrimidine Library This table represents a generalized workflow based on reported synthetic strategies. rsc.orgmdpi.comacs.org

StepDescriptionPurpose
1ImmobilizationAttach initial building block (e.g., a substituted thiazole) to the solid support resin.
2CyclizationReact the resin-bound thiazole with reagents (e.g., orthoformates) to form the fused pyrimidine ring.
3Diversification 1 (R1)Introduce the first point of diversity via reactions like N-alkylation or N-acylation on the pyrimidine ring.
4ActivationChemically activate a position on the scaffold (e.g., oxidation of a thioether to a sulfone) for subsequent substitution.
5Diversification 2 (R2)Introduce the second point of diversity via nucleophilic substitution with a library of amines or other nucleophiles.
6CleavageRelease the final, purified compounds from the solid support.

Microfluidic and Flow Chemistry for Enhanced Reaction Control and Scale-Up

Flow chemistry, often conducted in microfluidic reactors, is a modern technique where chemical reactions are performed in a continuous stream rather than in a batch-wise fashion. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions.

While specific reports on the flow synthesis of this compound are limited, the application of this technology to related fused heterocyclic systems, such as pyrazolopyrimidinones, demonstrates its significant potential. mdpi.com In these cases, flow chemistry has enabled substantial reductions in reaction time—from hours in batch synthesis to mere minutes in a continuous-flow setup—while maintaining very good yields. mdpi.com

The advantages of flow chemistry for the synthesis of the thiazolo[4,5-d]pyrimidine core and its derivatives would likely include:

Enhanced Safety: Better management of reaction heat and the ability to handle reactive intermediates in small, continuous volumes.

Improved Yield and Purity: Precise control over stoichiometry and residence time can minimize the formation of by-products.

Scalability: Production can be scaled up by running the flow reactor for longer periods or by using parallel reactor systems, bypassing the challenges associated with scaling up batch reactors.

Automation: Flow systems are readily automated, allowing for high-throughput synthesis and optimization of reaction conditions.

Given these benefits, flow chemistry represents a promising avenue for the efficient, controlled, and scalable production of this compound and its analogues.

Future Research Directions and Unexplored Avenues for 2,5,7 Trichlorothiazolo 4,5 D Pyrimidine Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The functionalization of the thiazolo[4,5-d]pyrimidine (B1250722) core has traditionally relied on established methods, such as chlorination using reagents like phosphorus oxychloride (POCl₃) followed by nucleophilic substitution or cross-coupling reactions. nih.govmdpi.com For instance, Suzuki coupling conditions have been successfully employed to introduce aryl or heteroaryl groups at the 5-position of 7-amino-5-chlorothiazolo[4,5-d]pyrimidine intermediates. nih.gov

Future research should focus on moving beyond these conventional pathways to explore more advanced and efficient catalytic systems. The development of novel transition-metal-catalyzed reactions, such as direct C-H activation, could provide more atom-economical routes to complex derivatives, bypassing the need for pre-functionalized starting materials. Furthermore, exploring photoredox catalysis could open new avenues for mild and selective functionalization under ambient conditions. The application of different catalytic systems could also allow for selective transformations at one of the three chloro-positions, which remains a significant challenge.

Table 1: Potential Catalytic Systems for Future Exploration
Catalytic SystemPotential ApplicationAnticipated Advantage
Palladium/Novel Ligand ComplexesEnhanced scope for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comImproved yields, lower catalyst loading, broader substrate tolerance.
Rhodium/Iridium CatalysisDirected C-H functionalization and asymmetric hydrogenation. mdpi.comnih.govStep-economy, access to novel chemical space, and chiral derivatives.
Nickel CatalysisCross-coupling with a wider range of nucleophiles (e.g., organosilanes).Cost-effective alternative to palladium, unique reactivity.
Photoredox Catalysis (e.g., Ru or Ir complexes)Radical-based functionalization under mild, visible-light conditions.High functional group tolerance, access to reaction pathways not possible with thermal methods.

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance, particularly for pharmaceutical applications. Currently, the development of asymmetric synthetic routes starting from 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is a largely unexplored frontier. Future work should aim to establish methodologies for the enantioselective synthesis of its derivatives.

This could be achieved by applying transition-metal-catalyzed asymmetric reactions, which have been successful for other N-heterocycles. mdpi.com For example, rhodium-catalyzed asymmetric hydrogenation could be used to reduce a prochiral derivative, installing one or more stereocenters with high enantiomeric excess. nih.gov Another promising avenue is the use of chiral ligands in coupling reactions to control the stereochemistry of the final product. nih.gov The development of such methods would provide access to enantiopure thiazolo[4,5-d]pyrimidine-based compounds, enabling the investigation of their stereospecific biological activities.

Integration with Machine Learning and Artificial Intelligence

Investigation of Sustainable and Environmentally Benign Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green chemistry" principles to minimize environmental impact. Many current syntheses involving thiazolo[4,5-d]pyrimidines utilize harsh reagents, such as POCl₃, and conventional heating methods that are energy-intensive. nih.govmdpi.com A key future direction is the development of more sustainable and environmentally friendly synthetic protocols.

This includes the exploration of alternative energy sources like microwave irradiation and ultrasound, which can often accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.comresearchgate.net The use of greener solvents, or even solvent-free reaction conditions, would further enhance the environmental profile of these syntheses. taylorfrancis.com Additionally, replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant metals, would improve the atom economy and reduce waste generation.

Table 2: Green Chemistry Strategies for Thiazolopyrimidine Synthesis
StrategyDescriptionReference Concept
Microwave-Assisted SynthesisUtilizing microwave irradiation to rapidly heat reactions, reducing reaction times from hours to minutes. mdpi.com
Ultrasound SonochemistryEmploying ultrasonic waves to induce cavitation, enhancing reaction rates and efficiency. researchgate.net
Green SolventsReplacing hazardous organic solvents with water, ethanol, or bio-based solvents. taylorfrancis.com
Catalyst-Free ReactionsDesigning reaction conditions (e.g., high temperature, microwave) that proceed efficiently without a catalyst. mdpi.com
Solid-State or Solvent-Free ReactionsConducting reactions by grinding reagents together or heating them without a solvent to reduce waste. taylorfrancis.com

Potential for Derivatization into Materials Science Precursors

While thiazolo[4,5-d]pyrimidine derivatives have been extensively studied for their biological activities, their potential in materials science remains largely untapped. nih.govmdpi.com The electron-deficient, aromatic, and planar nature of the thiazolo[4,5-d]pyrimidine core suggests that its derivatives could possess interesting photophysical and electronic properties.

Future research should explore the synthesis of derivatives designed for materials science applications. For example, by introducing extended π-conjugated systems, it may be possible to create novel organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The nitrogen and sulfur atoms in the core could also act as coordination sites for metal ions, opening the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or sensing capabilities.

Addressing Synthetic Challenges and Enhancing Accessibility

Despite its potential, working with this compound and its derivatives presents several synthetic challenges. A primary difficulty is achieving selective functionalization at one of the three chloro-substituted positions. Developing orthogonal protection or activation strategies is crucial for controlling reactivity and enabling the synthesis of highly complex, multi-substituted derivatives.

Q & A

Q. Data Insight :

  • Chlorination Efficiency : Optimal yields (70–85%) are achieved using POCl₃ at 105–110°C with Me₂NPh as a catalyst .
  • Byproduct Formation : Over-chlorination produces tetrachloro derivatives, detectable via HPLC or TLC monitoring .

How can structural discrepancies in thiazolo[4,5-d]pyrimidine derivatives be resolved using spectroscopic and crystallographic methods?

Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are pivotal for resolving structural ambiguities. For example:

  • ¹H NMR : Protons on the thiazole ring resonate at δ 7.5–8.5 ppm, while pyrimidine protons appear at δ 8.0–9.0 ppm. Chlorine substituents deshield adjacent protons, causing upfield shifts .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., chlorine positions). For instance, 7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one was confirmed via single-crystal analysis, showing bond angles of 120° at the fused ring junction .

Advanced Consideration :
Density Functional Theory (DFT) calculations can predict NMR shifts and optimize crystallization conditions for challenging analogs .

What methodological approaches are used to evaluate the anticancer activity of this compound derivatives?

Advanced Research Question
Primary screens use the NCI-60 cell line panel to assess cytotoxicity (GI₅₀ values). For example, 7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one showed GI₅₀ < 10 µM against leukemia (CCRF-CEM) and breast cancer (MDA-MB-468) cell lines . Mechanism-of-action studies involve:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) or phosphatases (e.g., CDC25B) using fluorescence polarization .
  • Apoptosis Markers : Flow cytometry for caspase-3 activation and mitochondrial membrane potential collapse .

Data Conflict :
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Standardization against reference compounds (e.g., doxorubicin) is critical .

How do structural modifications (e.g., chloro vs. fluoro substituents) alter the biological activity of thiazolo[4,5-d]pyrimidines?

Advanced Research Question
Comparative studies of chloro and fluoro analogs reveal:

  • Electron-Withdrawing Effects : Chlorine increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes. Fluorine improves metabolic stability via C-F bond resistance to oxidation .
  • Bioactivity : 7-Chloro derivatives exhibit stronger antiproliferative activity (e.g., GI₅₀ = 2.1 µM) compared to 7-fluoro analogs (GI₅₀ = 8.7 µM) in colorectal cancer (HCT-116) .

Methodological Note :
Structure-Activity Relationship (SAR) studies require parallel synthesis of analogs with systematic substituent variations, followed by multivariate statistical analysis .

What challenges arise in the chromatographic purification of this compound, and how are they mitigated?

Basic Research Question
Chlorinated thiazolo[4,5-d]pyrimidines often exhibit poor solubility in polar solvents (e.g., water, methanol), complicating reverse-phase HPLC. Strategies include:

  • Mobile Phase Optimization : Use of acetonitrile/0.1% trifluoroacetic acid (TFA) gradients to improve peak resolution .
  • Derivatization : Temporary protection of amino groups (e.g., Boc) to enhance solubility .

Advanced Technique :
Preparative thin-layer chromatography (PTLC) with silica gel GF₂₅₄ and chloroform:methanol (9:1) eluent resolves closely related impurities (Rf = 0.3–0.5) .

How do solvent polarity and pH affect the stability of this compound in solution?

Advanced Research Question
Stability studies in DMSO and PBS (pH 7.4) show:

  • Hydrolysis : Chlorine substituents undergo nucleophilic displacement in aqueous alkaline conditions (pH > 9), forming hydroxylated byproducts. Half-life (t₁/₂) decreases from 48 h (pH 7) to 2 h (pH 10) .
  • Solvent Effects : DMSO stabilizes the compound via hydrogen bonding with the thiazole nitrogen, reducing degradation rates .

Mitigation Strategy :
Storage in anhydrous DMSO at −20°C preserves integrity for >6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.